molecular formula C6H12O B1583634 4-Methyl-4-penten-1-OL CAS No. 22508-64-1

4-Methyl-4-penten-1-OL

Cat. No.: B1583634
CAS No.: 22508-64-1
M. Wt: 100.16 g/mol
InChI Key: LOFHPLKGPULNQP-UHFFFAOYSA-N
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Description

4-Methyl-4-penten-1-OL is an organic compound with the molecular formula C6H12O. It is a primary alcohol with a double bond located at the fourth carbon atom, making it an unsaturated alcohol. This compound is often used as an intermediate in organic synthesis and has various applications in different fields.

Scientific Research Applications

4-Methyl-4-penten-1-OL has several applications in scientific research:

Safety and Hazards

4-Methyl-4-penten-1-ol is classified as a flammable liquid and vapor. It is advised to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-penten-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of 4-methyl-4-pentenoic acid.

    Reduction: Formation of 4-methylpentan-1-OL.

    Substitution: Formation of 4-methyl-4-pentenyl chloride.

Mechanism of Action

The mechanism of action of 4-Methyl-4-penten-1-OL involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and proteins. The presence of the double bond allows for additional reactivity, such as electrophilic addition reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo chemical transformations.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-4-penten-1-OL is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h7H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHPLKGPULNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177030
Record name 4-Methylpent-4-ene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22508-64-1
Record name 4-Methyl-4-penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22508-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4-penten-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022508641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpent-4-ene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpent-4-ene-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-4-PENTEN-1-OL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Methyl-4-penten-1-ol react with Thallium Triacetate (TTA) and what is the major product formed?

A1: When this compound is treated with TTA in benzene, it undergoes intramolecular cyclization to form a mixture of two products: a β-acetoxylated tetrahydrofuran and a β-acetoxylated tetrahydropyran. Interestingly, the major product formed in this reaction is the six-membered ring (tetrahydropyran) derivative. [] This selectivity towards the six-membered ring is likely due to the presence of the methyl substituent on the double bond, which influences the stability of the transition state during cyclization. In contrast, when the reaction is carried out in acetic acid, the six-membered cyclic ether (tetrahydropyran) is the sole cyclization product. []

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